(1R,5R)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane
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Overview
Description
(1R,5R)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[331]nonane typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents and catalysts such as Cu(acac)2 or Fe(acac)3 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reaction systems. These systems ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by water radical cations under ambient conditions.
Reduction: Reductive alkylation using organolithium reagents.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Water radical cations, ambient conditions.
Reduction: Organolithium reagents, Cu(acac)2 or Fe(acac)3 catalysts.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while reduction and substitution reactions can introduce various functional groups to the bicyclic structure.
Scientific Research Applications
(1R,5R)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5R)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivative with chlorine substitutions.
Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.
Steviol glycoside: Sweet-tasting compounds derived from Stevia rebaudiana.
Uniqueness
(1R,5R)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane is unique due to its bicyclic structure and the presence of the trimethylpyrimidinyl group. This combination of features distinguishes it from other similar compounds and contributes to its diverse range of applications.
Properties
IUPAC Name |
(1R,5R)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-10-11(2)16-12(3)17-15(10)18-8-13-5-4-6-14(7-13)9-18/h13-14H,4-9H2,1-3H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHATAGVIRQGTB-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CC3CCCC(C3)C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N2C[C@@H]3CCC[C@H](C3)C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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